2-(4-pyridinyl)-1H-perimidine
CAS No.:
Cat. No.: VC0748777
Molecular Formula: C16H11N3
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H11N3 |
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Molecular Weight | 245.28 g/mol |
IUPAC Name | 2-pyridin-4-yl-1H-perimidine |
Standard InChI | InChI=1S/C16H11N3/c1-3-11-4-2-6-14-15(11)13(5-1)18-16(19-14)12-7-9-17-10-8-12/h1-10H,(H,18,19) |
Standard InChI Key | IHRUYMZEEDZGCC-UHFFFAOYSA-N |
SMILES | C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=NC=C4 |
Canonical SMILES | C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=NC=C4 |
Introduction
Structural Characteristics and Chemical Properties
Basic Chemical Information
2-(4-Pyridinyl)-1H-perimidine is a heterocyclic compound containing a perimidine core (a fused ring system consisting of naphthalene with two nitrogen atoms) substituted at the 2-position with a pyridine ring connected through its 4-position (para position). While direct data on the fully aromatic form is limited, the closely related 2,3-dihydro derivative shares the same core structure with slight differences in saturation.
The closely related 2-(4-pyridinyl)-2,3-dihydro-1H-perimidine has the following properties that would be similar to our target compound with minor differences in molecular weight due to saturation levels:
Property | Value |
---|---|
Molecular Formula | C16H13N3 (dihydro form) |
Expected Formula for Target | C16H11N3 |
Molecular Weight | 247.3 g/mol (dihydro form) |
Expected MW for Target | 245.28 g/mol |
InChI | InChI=1S/C16H13N3/c1-3-11-4-2-6-14-15(11)13(5-1)18-16(19-14)12-7-9-17-10-8-12/h1-10,16,18-19H |
InChIKey | FEYLPNQLTHQWLH-UHFFFAOYSA-N |
The fully aromatic 2-(4-pyridinyl)-1H-perimidine would differ from the dihydro derivative by having two fewer hydrogen atoms and complete aromatic character throughout the perimidine portion .
Structural Comparison with Related Compounds
Based on the structural data available for the 2-pyridinyl isomer, we can make informed predictions about the characteristics of the 4-pyridinyl derivative. The 2-pyridinyl isomer (2-(pyridin-2-yl)-1H-perimidine) demonstrates an almost planar structure with a dihedral angle between the pyridyl and perimidine moieties of only 1.60(5)° . This planarity is stabilized by an intramolecular hydrogen bond between the perimidine N1-H1 donor group and the pyridyl N3 acceptor .
In contrast, the 4-pyridinyl derivative would lack this specific intramolecular hydrogen bonding opportunity due to the different position of the pyridine nitrogen. This would likely result in:
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A less restricted rotation around the bond connecting the pyridine and perimidine systems
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A potentially greater dihedral angle between the two aromatic systems
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Different crystal packing arrangements driven by alternative intermolecular interactions
Spectroscopic Properties and Characterization
Crystal Structure Characteristics
Based on crystallographic data for related compounds, several predictions can be made about the likely crystal structure of 2-(4-pyridinyl)-1H-perimidine:
The crystal packing of 2-(4-pyridinyl)-1H-perimidine would likely feature different supramolecular assembly patterns due to the altered position of the pyridine nitrogen, which would serve as a different hydrogen bond acceptor site in the crystal lattice .
Synthesis and Reaction Pathways
Chemical Reactivity
The perimidine system possesses both π-electron excess and π-electron deficiency characteristics, leading to diverse reactivities . In 2-(4-pyridinyl)-1H-perimidine, we would expect:
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N-methylation reactions similar to those observed for the 2-pyridinyl derivative
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Potential coordination chemistry through the pyridine nitrogen
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Reactivity at the N-H position of the perimidine ring
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Possible electrophilic and nucleophilic substitution reactions on both aromatic systems
Structure-Property Relationships and Applications
Electronic and Optical Properties
Perimidines possess unique optical and spectroscopic properties that make them valuable for various applications. The conjugated system of 2-(4-pyridinyl)-1H-perimidine, with its extended π-electron delocalization across both aromatic systems, would be expected to exhibit interesting electronic and luminescent properties.
Perimidine derivatives have found applications as:
The specific 4-pyridinyl substitution pattern would modify these properties compared to other isomers, potentially offering unique spectral characteristics or reactivity patterns.
Solvent Effects and Molecular Conformation
The 2-pyridinyl isomer demonstrates solvent-dependent NMR signals, with the chemical shifts of characteristic protons changing significantly between CDCl3 and DMSO-d6. This suggests conformational flexibility influenced by solvent polarity . For the 4-pyridinyl derivative, similar solvent-dependent behavior might be observed, though with different patterns due to the altered position of the pyridine nitrogen.
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